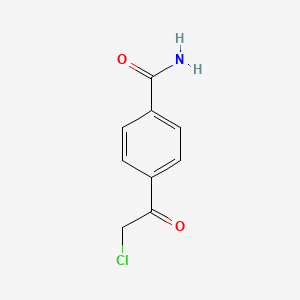

4-(2-Chloroacetyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-(2-chloroacetyl)benzamide |

InChI |

InChI=1S/C9H8ClNO2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2,(H2,11,13) |

InChI Key |

GLVDLJRCOZYDQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)C(=O)N |

Origin of Product |

United States |

Contextualization Within the Benzamide Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. foodb.ca The simplest member of this class is benzamide (B126) itself (C₇H₇NO), a white solid that is slightly soluble in water. wikipedia.orgfiveable.me Benzamides are found in various natural products and are a common structural motif in many pharmaceuticals and industrial chemicals. wikipedia.orgpharmaguideline.com The benzamide functional group consists of a carbonyl group double-bonded to a carbon atom, which is also single-bonded to a nitrogen atom and the benzene ring. pharmaguideline.com This arrangement allows for a variety of chemical modifications, leading to a diverse range of compounds with different properties and applications.

Significance of the Chloroacetyl Moiety in Synthetic and Mechanistic Investigations

The chloroacetyl group (-COCH₂Cl) is a highly reactive functional group that plays a crucial role in organic synthesis. Its reactivity stems from the presence of a chlorine atom attached to the carbon adjacent to the carbonyl group. This chlorine atom is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This property is widely exploited in the synthesis of more complex molecules. tandfonline.com

The chloroacetyl moiety can act as a bifunctional linker, a protecting group for amines and alcohols, and a key component in the synthesis of various heterocyclic compounds. tandfonline.com For instance, it readily reacts with nucleophiles such as amines, thiols, and carbanions, allowing for the introduction of new functional groups and the construction of larger molecular frameworks. This reactivity is central to its use in the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Historical Overview of Research Trajectories Pertaining to the Chemical Compound

Research involving 4-(2-Chloroacetyl)benzamide and related structures has evolved over time, driven by the quest for new molecules with specific functionalities. Early research often focused on the fundamental synthesis and characterization of benzamide (B126) derivatives. Over the years, the focus has shifted towards exploring the synthetic utility of the chloroacetyl group in creating more complex molecules.

A significant area of investigation has been the use of 4-(2-chloroacetamido)benzoic acid, a closely related compound, as a precursor for synthesizing a variety of derivatives. nih.govresearchgate.netresearchgate.net These synthetic pathways often involve the reaction of the chloroacetyl group to build larger and more intricate molecular architectures. For example, it has been used in the synthesis of quinoxaline (B1680401) and quinazolinone derivatives, which are classes of compounds with known biological activities. researchgate.netnih.gov

Current State of Research and Emerging Areas

Direct Synthesis Approaches for this compound

The direct synthesis of this compound, while less commonly detailed in readily available literature compared to its precursors, can be theoretically approached through classical acylation reactions.

Acylation Reactions Utilizing Chloroacetyl Chloride

A primary theoretical route for the direct synthesis of this compound is the Friedel-Crafts acylation of benzamide using chloroacetyl chloride. This electrophilic aromatic substitution would introduce the chloroacetyl group onto the benzene (B151609) ring of benzamide. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. The para-directing effect of the amide group would favor the formation of the 4-substituted product.

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of chloroacetyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich benzene ring of benzamide, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield this compound.

Optimization of Reaction Conditions and Solvent Systems

For a successful Friedel-Crafts acylation, the optimization of reaction conditions is paramount to maximize yield and minimize side reactions. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

Inert solvents are typically employed to prevent reactions with the catalyst or reactants. Common choices include nitrobenzene (B124822) or carbon disulfide. The reaction temperature must be carefully controlled, as Friedel-Crafts acylations can be exothermic. Lower temperatures are often preferred to reduce the formation of byproducts. The molar ratio of the Lewis acid catalyst to the chloroacetyl chloride is also a critical factor that influences the reaction rate and efficiency.

Synthesis of Chloroacetylated Benzamide Precursors and Intermediates

A more extensively documented approach to obtaining compounds related to this compound involves the synthesis of key chloroacetylated precursors, most notably 4-(2-chloroacetamido)benzoic acid.

Preparation of 4-(2-Chloroacetamido)benzoic Acid as a Pivotal Intermediate

4-(2-Chloroacetamido)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its preparation is well-established and typically involves the amidation of 4-aminobenzoic acid.

The synthesis of 4-(2-chloroacetamido)benzoic acid is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of 4-aminobenzoic acid with chloroacetyl chloride. This reaction is typically carried out in an aqueous alkaline medium, such as sodium bicarbonate or sodium hydroxide (B78521) solution, at a low temperature to control the reactivity of the acid chloride.

The process generally involves dissolving 4-aminobenzoic acid in a basic solution, followed by the slow, portion-wise addition of chloroacetyl chloride while maintaining a cool temperature, often between 0 and 5°C. The reaction mixture is then typically stirred for a period to ensure complete reaction. Acidification of the mixture after the reaction is complete leads to the precipitation of the desired product, 4-(2-chloroacetamido)benzoic acid, which can then be isolated by filtration.

Detailed research findings have reported various conditions and yields for this reaction:

One method describes dissolving 4-aminobenzoic acid in a sodium bicarbonate solution and adding chloroacetyl chloride dropwise at 0-5°C, followed by stirring for one hour. After acidification with hydrochloric acid, the product was filtered and washed.

Another study utilized a mixture of dioxane and water as the solvent system for the reaction between 4-aminobenzoic acid and chloroacetyl chloride in the presence of sodium bicarbonate, achieving a yield of 81%.

A similar procedure involving the dropwise addition of chloroacetyl chloride to a solution of 4-aminobenzoic acid in sodium bicarbonate at 0-5°C, followed by acidification, also yielded the desired product.

Table 1: Synthesis of 4-(2-Chloroacetamido)benzoic Acid via Amidation

| Starting Material | Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Aminobenzoic acid | Chloroacetyl chloride | Water | Sodium bicarbonate | 0-5°C | Not specified | |

| 4-Aminobenzoic acid | Chloroacetyl chloride | Dioxane/Water | Sodium bicarbonate | Not specified | 81% | |

| 4-Aminobenzoic acid | Chloroacetyl chloride | Water | Sodium bicarbonate | 0-5°C | Not specified |

The carboxylic acid group of 4-(2-chloroacetamido)benzoic acid can be further transformed to increase its reactivity for subsequent synthetic steps. A common transformation is the conversion of the carboxylic acid to an acyl chloride.

This is typically achieved by reacting 4-(2-chloroacetamido)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often carried out in an inert solvent, and sometimes a catalytic amount of a substance like N,N-dimethylformamide (DMF) is added to facilitate the reaction. The resulting acyl chloride, 4-(2-chloroacetamido)benzoyl chloride, is a highly reactive intermediate that can readily participate in further acylation reactions to form amides or esters.

For instance, 4-(2-chloroacetamido)benzoic acid has been converted to its corresponding acid chloride by refluxing with thionyl chloride. This reactive intermediate was then used in the subsequent steps of a larger synthetic scheme.

Formation of Bis-chloroacetamide Derivatives from Diamine Precursors

The synthesis of bis-chloroacetamide derivatives involves the chloroacetylation of precursors containing two amine functionalities. This process can be achieved by reacting a diamine or a related compound with chloroacetyl chloride.

A notable example is the double chloroacetylation of 4-aminobenzohydrazide. In this reaction, both the primary aromatic amine group and the amino group of the hydrazide function undergo chloroacetylation. scielo.org.zaresearchgate.net Initially, it might be expected that the reaction would yield a mono-substituted product, particularly at the more nucleophilic hydrazide -NH2 group. However, experimental results have shown that under appropriate conditions, such as in the presence of anhydrous potassium carbonate in dimethylformamide (DMF), the bis-substituted chloroacetamide compound is formed. scielo.org.za The structure of the resulting N'-(4-(2-chloroacetamido)benzoyl)-2-chloroacetohydrazide is confirmed through spectroscopic analysis, which shows the characteristic signals for the N-H and carbonyl groups. scielo.org.za

The general reactivity for this type of transformation relies on the nucleophilic character of the amino groups attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The choice of solvent and base is crucial in controlling the reaction and achieving good yields of the bis-chloroacetamide product. While this specific example uses 4-aminobenzohydrazide, the principle can be extended to various aliphatic and aromatic diamines to create symmetrical bis-chloroacetamide structures, which are valuable building blocks in further synthetic applications. researchgate.netrsc.org

Multi-step Synthetic Routes for Complex Chloroacetyl Benzamide Derivatives

The synthesis of complex molecules incorporating the chloroacetyl benzamide moiety often requires multi-step reaction sequences. These routes allow for the construction of intricate molecular architectures by systematically adding different functional groups and building blocks.

One such multi-step synthesis is the preparation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. nih.govnih.gov This synthesis begins with the formation of the thiazole (B1198619) ring, followed by the introduction of the chloroacetamide group.

Synthetic Pathway to N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives nih.gov

Step A: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I) This initial step involves a Hantzsch thiazole synthesis. p-Bromoacetophenone is reacted with thiourea (B124793) in the presence of iodine. The mixture is refluxed for an extended period (around 12 hours) to yield the aminothiazole intermediate. nih.gov

Step B: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Intermediate II) The aminothiazole intermediate (Int.-I) is then acylated using chloroacetyl chloride. This reaction is typically performed in an appropriate solvent like ethanol (B145695), with a few drops of triethylacetic acid, to produce the desired N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Int.-II). nih.gov

Step C: Synthesis of Final N-substituted Derivatives The final step involves the nucleophilic substitution of the chlorine atom on Intermediate II. A mixture of Int.-II and a corresponding substituted aniline is refluxed for several hours. Upon cooling and pouring into ice water, the final complex chloroacetyl benzamide derivative precipitates and can be collected by filtration. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| A | p-Bromoacetophenone, Thiourea | Iodine, Reflux (12h) | 4-(4-bromophenyl)thiazol-2-amine (Int.-I) |

| B | Intermediate I | Chloroacetyl chloride, Ethanol, Triethylacetic acid | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Int.-II) |

| C | Intermediate II, Substituted aniline | Reflux (7-8h) | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives |

Another example of a multi-step synthesis leads to complex benzamide derivatives, such as 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides. farmaciajournal.com This pathway involves the initial synthesis of a substituted benzoic acid, its conversion to an acid chloride, and subsequent reaction to form an isothiocyanate intermediate, which is then reacted with various aromatic amines. farmaciajournal.com The complexity of these routes allows for a high degree of molecular diversity in the final products.

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of chloroacetyl benzamides aims to reduce the environmental impact of chemical processes. Key goals include using less hazardous solvents, minimizing waste, and improving energy efficiency.

A significant advancement in this area is the development of a rapid, metal-free N-chloroacetylation of anilines and amines in an aqueous phosphate (B84403) buffer. tandfonline.comtandfonline.com This method provides an eco-friendly alternative to conventional methods that often rely on volatile and toxic organic solvents like benzene, DMF, or dichloromethane. researchgate.nettandfonline.com

The key features of this green synthetic strategy include:

Use of Water as a Solvent: Water is recognized as a highly preferred green solvent. Reactions in aqueous media can also minimize the need for protection and deprotection steps that are common in traditional organic synthesis. tandfonline.comtandfonline.com

Metal-Free Conditions: The process avoids the use of metal-based catalysts, which can be toxic and difficult to remove from the final product. tandfonline.com

Rapid Reaction Times: The chloroacetylation reaction proceeds quickly, often within 20 minutes, which is a significant improvement over longer reaction times required by some conventional methods. tandfonline.comtandfonline.com

Ease of Product Isolation: The desired amide products often precipitate directly from the aqueous reaction mixture and can be isolated by simple filtration, reducing the need for energy-intensive and solvent-heavy purification techniques like column chromatography. tandfonline.com

High Yields: The method consistently produces high to excellent yields of the chloroacetylated products for a wide range of primary and secondary amines and anilines. tandfonline.com

This approach successfully utilizes chloroacetyl chloride for the efficient chloroacetylation of amines under neutral, biocompatible conditions. tandfonline.comtandfonline.com The development of such sustainable methods is crucial for the pharmaceutical and chemical industries, aligning with the growing demand for environmentally responsible manufacturing processes. researchgate.net

| Principle | Conventional Method | Green Method |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., Benzene, DMF) | Aqueous phosphate buffer |

| Catalyst | May require metal catalysts or harsh bases | Metal-free, neutral conditions |

| Reaction Time | Can be several hours | ~20 minutes |

| Work-up | Often requires extraction and chromatography | Simple filtration/precipitation |

| Environmental Impact | Higher waste generation, use of hazardous materials | Eco-friendly, reduced waste |

Nucleophilic Substitution Reactions of the Chloro Group

The chloroacetyl group in this compound is a potent electrophilic site, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions. This reactivity is the cornerstone of its use in building complex molecular architectures. The chemical reactivity of N-aryl 2-chloroacetamides, a class to which this compound belongs, is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

Reactions with Amine Nucleophiles

The reaction between the electrophilic carbon of the chloroacetyl group and amine nucleophiles is a well-established method for forming new carbon-nitrogen bonds. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of an amine attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion and the formation of a new N-substituted glycine (B1666218) derivative of the benzamide. researchgate.netchemguide.co.uk

This reaction is highly versatile and has been employed with a variety of amines. For instance, reacting 4-(2-chloroacetamido)benzoyl chloride, a closely related precursor, with different substituted anilines in a suitable solvent like methanol (B129727) or ethanol results in the synthesis of a diverse library of N-substituted benzamide derivatives. nih.govnih.gov Similarly, primary amines such as cyclohexylamine (B46788) have been successfully used as nucleophiles to generate the corresponding secondary amine products. nih.gov The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and may be facilitated by the addition of a base to neutralize the hydrogen chloride formed during the reaction. mdpi.com

Table 1: Examples of Reactions with Amine Nucleophiles

| Amine Nucleophile | Resulting Product Class | Reference |

|---|---|---|

| Substituted Anilines | N-(4-(2-(arylamino)acetyl)phenyl)benzamide derivatives | nih.govnih.gov |

| Cyclohexylamine | N-(4-(2-(cyclohexylamino)acetyl)phenyl)benzamide | nih.gov |

| Various Amines | N-Substituted 2-aminoacetamide derivatives | researchgate.neterciyes.edu.tr |

Reactions with Thiol Nucleophiles

Thiol groups (R-SH) and their corresponding thiolates (R-S⁻) are soft and highly effective nucleophiles that react readily with the soft electrophilic center of the chloroacetyl moiety. nih.gov This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a stable thioether linkage (C-S-C), displacing the chloride ion. researchgate.net

A practical application of this reactivity is demonstrated in the synthesis of benzimidazole (B57391) derivatives. The reaction of 4-(2-chloroacetamido)benzoic acid with 2-mercaptobenzimidazole leads to the formation of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid, where the thiol group has displaced the chlorine atom. nih.gov This strategy is a key step in creating more complex heterocyclic systems. The reaction conditions for thiol substitution are generally mild, though the reactivity can be influenced by the pH, as the more nucleophilic thiolate anion is favored under basic conditions. nih.govnih.gov

Table 2: Examples of Reactions with Thiol Nucleophiles

| Thiol Nucleophile | Resulting Product Structure | Reference |

|---|---|---|

| 2-Mercaptobenzimidazole | Thioether linkage to a benzimidazole ring | nih.gov |

Formation of Diverse Substituted Benzamide Analogs

The nucleophilic substitution reactions at the chloroacetyl group are a powerful tool for generating a wide variety of substituted benzamide analogs. By choosing different amine or thiol nucleophiles, a vast chemical space can be explored, leading to the synthesis of libraries of compounds with potentially diverse biological activities. nih.govnih.govresearchgate.net For example, reacting the chloroacetyl derivative with various substituted anilines or heterocyclic amines allows for the systematic modification of the molecule's periphery, which can be crucial for tuning its pharmacological properties. nih.govnih.govmdpi.com This derivatization strategy has been successfully used to combine the this compound scaffold with other pharmacologically important moieties, such as benzoxazoles and quinoxalines, to create novel hybrid molecules. nih.govresearchgate.net

Hydrolysis Pathways of the Amide and Chloroacetyl Moieties

The this compound molecule contains two main sites susceptible to hydrolysis: the primary amide group (-CONH₂) and the chloroacetyl moiety, which includes a secondary amide linkage and a C-Cl bond. The hydrolysis can be catalyzed by either acid or base, and the reaction conditions often determine which part of the molecule reacts. nih.govlibretexts.orglibretexts.org

Investigation under Acidic Conditions

Under acidic conditions, amides can undergo hydrolysis to yield a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is typically slow and often requires heating. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. masterorganicchemistry.com

For chloroacetamide structures, acid-mediated hydrolysis can lead to cleavage of both the amide bond and, if present, other susceptible bonds like ethers. researchgate.netnih.govnih.gov In the case of this compound, acidic hydrolysis would be expected to cleave the primary benzamide to form 4-(2-chloroacetyl)benzoic acid and ammonium chloride. Concurrently, the secondary amide within the chloroacetyl group could also be hydrolyzed. The relative rates of these two hydrolysis processes would depend on the specific reaction conditions, such as acid concentration and temperature. rsc.orgnih.gov Studies on related dichloroacetamide compounds show that acid-mediated hydrolysis often proceeds via amide cleavage. nih.gov

Investigation under Basic Conditions

Basic hydrolysis of amides produces a carboxylate salt and ammonia (B1221849) or an amine. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com For this compound, treatment with a strong base like sodium hydroxide would lead to the formation of sodium 4-(2-chloroacetyl)benzoate and ammonia.

However, the chloroacetyl moiety presents an alternative reaction pathway. Base-catalyzed hydrolysis of chloroacetamides can proceed via an SN2 reaction, where a hydroxide ion displaces the chloride to form a hydroxyacetyl derivative. researchgate.netnih.govnih.gov In some cases, amide cleavage can also occur under basic conditions. nih.govnih.gov Therefore, the basic hydrolysis of this compound could potentially yield a mixture of products resulting from hydrolysis of the primary amide, the secondary amide, and/or substitution of the chlorine atom. The dominant pathway is influenced by subtle structural differences in the substrate. researchgate.netnih.gov

Table 3: Potential Hydrolysis Pathways for this compound

| Condition | Moiety | Reaction Type | Expected Products | Reference |

|---|---|---|---|---|

| Acidic (H₃O⁺, Δ) | Primary Amide | Hydrolysis | 4-(2-chloroacetyl)benzoic acid + NH₄⁺ | libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Acidic (H₃O⁺, Δ) | Secondary Amide | Hydrolysis | 4-aminobenzoylformic acid + other products | researchgate.netnih.govnih.gov |

| Basic (OH⁻, Δ) | Primary Amide | Hydrolysis | Sodium 4-(2-chloroacetyl)benzoate + NH₃ | libretexts.orglibretexts.orggeocities.ws |

Characterization of Hydrolysis Products

The hydrolysis of this compound can proceed via two main pathways, depending on the reaction conditions. The more labile site is the α-chloro ketone, which can undergo nucleophilic substitution by water or hydroxide ions. Under milder, near-neutral, or slightly acidic conditions, the primary hydrolysis product is 4-(2-hydroxyacetyl)benzamide. This reaction involves the displacement of the chloride ion by a hydroxyl group.

Under more forceful conditions, such as prolonged heating with strong aqueous acids or bases, the amide linkage can also be cleaved. libretexts.org Acid-catalyzed hydrolysis typically requires heating with a dilute acid like hydrochloric acid, yielding 4-(2-chloroacetyl)benzoic acid and ammonium ions. libretexts.org Conversely, alkaline hydrolysis, achieved by heating with a base such as sodium hydroxide, results in the formation of the sodium salt of 4-(2-chloroacetyl)benzoic acid and ammonia gas. libretexts.org

The characterization of these hydrolysis products relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structural changes. For the conversion to 4-(2-hydroxyacetyl)benzamide, the disappearance of the singlet corresponding to the chloromethylene protons (CH₂Cl) and the appearance of a new singlet for the hydroxymethylene protons (CH₂OH) at a different chemical shift, along with a broad singlet for the new hydroxyl proton, would be key indicators. For the hydrolysis of the amide bond, significant shifts in the aromatic proton signals would be observed due to the change from an amide to a carboxylic acid group.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the hydrolysis products. The expected molecular ion peak for 4-(2-hydroxyacetyl)benzamide would correspond to a mass-to-charge ratio (m/z) reflecting the replacement of a chlorine atom with a hydroxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present. The formation of 4-(2-hydroxyacetyl)benzamide would be indicated by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group.

| Precursor | Reaction Condition | Major Product | Key Characterization Techniques |

| This compound | Mild aqueous hydrolysis | 4-(2-Hydroxyacetyl)benzamide | NMR, MS, IR |

| This compound | Strong acid, heat | 4-(2-Chloroacetyl)benzoic Acid | NMR, IR |

| This compound | Strong base, heat | Sodium 4-(2-chloroacetyl)benzoate | NMR, IR |

Advanced Derivatization for Pharmacologically Relevant Scaffolds

For certain derivatization strategies, a carboxylic acid precursor, such as 4-(2-chloroacetyl)benzoic acid, is a more versatile starting point than the corresponding benzamide. This precursor can be readily synthesized or obtained via hydrolysis of this compound. The carboxylic acid functionality allows for the synthesis of a wide array of esters and amides, which are common motifs in pharmacologically active molecules.

Esterification: The synthesis of esters from 4-(2-chloroacetyl)benzoic acid can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This method is effective for simple, unhindered alcohols. masterorganicchemistry.com For more sterically demanding alcohols, where the Fischer equilibrium may be unfavorable, the Steglich esterification is a highly effective alternative. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild, neutral conditions. organic-chemistry.orgorgsyn.org

Amidation: The synthesis of new amide derivatives from the carboxylic acid precursor can be performed using standard peptide coupling chemistry. A common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 4-(2-chloroacetyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a wide range of peptide coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI), which activate the carboxylic acid for nucleophilic attack by the amine. google.com

| Reaction Type | Reagents | Product Class |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Esters |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Esters |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine | Amides |

| Amidation (Direct Coupling) | Amine, DCC or other coupling agent | Amides |

The Staudinger reaction provides a mild and efficient method for the conversion of azides into amines, a transformation of significant utility in medicinal chemistry and chemical biology. organic-chemistry.orgresearchgate.net To utilize this reaction on the this compound scaffold, a preliminary step is required to introduce an azide (B81097) functionality. The chloroacetyl group is an excellent electrophile for nucleophilic substitution by sodium azide (NaN₃), typically in a polar aprotic solvent like DMF or acetone (B3395972), to produce 4-(2-azidoacetyl)benzamide.

Once the azide derivative is formed, it can undergo the Staudinger reaction. wikipedia.org

Staudinger Reduction: This is the classic application where the azide is treated with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This initially forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to yield an iminophosphorane. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the iminophosphorane with water cleaves the P-N bond, affording the primary amine, 4-(2-aminoacetyl)benzamide, and triphenylphosphine oxide as a byproduct. wikipedia.org This two-step, one-pot procedure is valued for its mild conditions, which preserve other sensitive functional groups within the molecule. organic-chemistry.orgresearchgate.net

Staudinger Ligation: A sophisticated variant of this reaction, the Staudinger ligation, is a powerful tool for bioconjugation. wikipedia.orgnih.gov It involves reacting the azide with a specially designed phosphine that contains an intramolecular electrophilic trap (e.g., an ester). nih.gov After the iminophosphorane is formed, an intramolecular cyclization and subsequent hydrolysis lead to the formation of a stable amide bond, covalently linking the two reaction partners while the phosphine oxide is eliminated. nih.gov This traceless version of the reaction is highly valuable for creating complex biomolecules.

| Reaction | Key Reagents | Intermediate | Final Product |

| Azide Synthesis | NaN₃ | - | 4-(2-Azidoacetyl)benzamide |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | Iminophosphorane | 4-(2-Aminoacetyl)benzamide |

| Staudinger Ligation | Engineered Phosphine | Iminophosphorane | Amide-linked conjugate |

Conjugation with Heterocyclic Systems (e.g., Benzimidazoles, Benzoxazoles, Quinazolines, Piperazines, Pyrimidines, Oxadiazoles)

The this compound scaffold serves as a versatile building block in medicinal chemistry, primarily due to the reactive α-chloroacetyl group. This electrophilic center is susceptible to nucleophilic substitution by a wide array of heteroatoms, making it an ideal anchor for conjugation with various heterocyclic systems. The general reaction mechanism involves the displacement of the chlorine atom by a nitrogen, sulfur, or oxygen nucleophile present on the heterocyclic ring, leading to the formation of a stable covalent bond and yielding a new hybrid molecule. This strategy has been widely employed to synthesize diverse libraries of compounds for biological screening.

General Reaction Scheme:

Figure 1: General pathway for the conjugation of this compound with a nucleophilic heterocyclic system (Nu-Het), where Nu represents a nucleophilic atom like N, S, or O.

The following sections detail the derivatization of the this compound core with specific heterocyclic moieties.

Benzimidazoles: The benzimidazole ring system, particularly when substituted with a nucleophilic group like a thiol, readily reacts with α-halo acetyl compounds. In a representative synthesis, 2-mercaptobenzimidazole (2MBI) is reacted with a chloroacetylated benzamide precursor in the presence of a base like anhydrous potassium carbonate in ethanol, typically under reflux conditions. nih.govresearchgate.net The thiol group of 2MBI acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion to form a thioether linkage. nih.govresearchgate.net This reaction yields derivatives of the type 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzamide. nih.govnih.govresearchgate.net The resulting compounds have been investigated for their potential antimicrobial and anticancer activities. nih.govnih.gov

Benzoxazoles: Similar to benzimidazoles, benzoxazole (B165842) derivatives featuring a thiol group are effective nucleophiles for conjugation. The synthesis of benzoxazole-benzamide conjugates can be achieved by reacting a 2-mercaptobenzoxazole (B50546) with a chloroacetylated benzamide. nih.gov The reaction typically proceeds by heating the reactants in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The sulfur atom of the mercaptobenzoxazole displaces the chlorine, creating a thioether-linked conjugate. nih.govnih.gov This strategy has been utilized to create potential anti-proliferative agents. nih.gov

Quinazolines: The quinazoline (B50416) nucleus can be appended to the this compound scaffold through nucleophilic substitution, particularly using mercapto-substituted quinazolinones. For instance, 2-mercapto-3-phenethylquinazolin-4(3H)-one has been shown to react with various 2-chloro-N-substituted-acetamides in anhydrous acetone with potassium carbonate as the base. researchgate.net This reaction furnishes the corresponding S-alkylated products, demonstrating a viable pathway for creating 2-(quinazolin-2-ylthio)-N-substituted-acetamides. researchgate.net

Piperazines: Piperazine (B1678402) and its derivatives are common nucleophiles used in drug synthesis. The secondary amine of the piperazine ring can readily displace the chlorine atom from the this compound scaffold. This standard nucleophilic substitution reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid formed as a byproduct. While direct literature on the reaction with this compound is sparse, the synthesis of piperazinyl amides from chloroacetylated precursors is a well-established and efficient method for generating new chemical entities. nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives, which are core components of nucleobases, can be conjugated to the this compound scaffold. The alkylation of amino-substituted pyrimidines, such as 6-aminouracil, with N-aryl chloroacetamides demonstrates this reactivity. researchgate.net The exocyclic amino group of the pyrimidine ring acts as the nucleophile, leading to the formation of a new C-N bond and linking the two molecular entities. researchgate.net

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring, especially when substituted with a thiol group, is a key heterocyclic system used in these conjugation reactions. The reaction of 5-substituted-1,3,4-oxadiazole-2-thiol with an N-aryl-2-chloroacetamide proceeds via S-alkylation to produce a thioether-linked product. researchgate.net This method has been employed to synthesize a variety of 1,3,4-oxadiazole derivatives bearing a mercapto acetylamido moiety, which have been explored for their biological activities. researchgate.netnih.gov

Interactive Data Tables

Below are interactive tables summarizing the conjugation strategies for different heterocyclic systems with chloroacetylated benzamide analogues.

Table 1: Conjugation with Benzimidazoles and Benzoxazoles

| Heterocycle | Reactant | Typical Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzimidazole | 2-Mercaptobenzimidazole | Anhydrous K₂CO₃, Ethanol, Reflux | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)benzamide derivative | nih.govresearchgate.net |

| Benzoxazole | 2-Mercaptobenzoxazole | DMF, KI, 60 °C | 4-(2-(Benzoxazol-2-ylthio)acetyl)benzamide derivative | nih.gov |

Table 2: Conjugation with Quinazolines, Piperazines, Pyrimidines, and Oxadiazoles

| Heterocycle | Reactant | Typical Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinazoline | 2-Mercapto-3-phenethylquinazolin-4(3H)-one | K₂CO₃, Acetone | 4-(2-((3-Phenethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)benzamide derivative | researchgate.net |

| Piperazine | Piperazine | Base (e.g., Triethylamine), Acetonitrile (B52724) | 4-(2-(Piperazin-1-yl)acetyl)benzamide | nih.gov |

| Pyrimidine | 6-Aminouracil | Base, DMF/Ethanol | 4-(2-((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)amino)acetyl)benzamide | researchgate.net |

| Oxadiazole | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Base, DMF | 4-(2-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)benzamide | researchgate.net |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Assignment of Characteristic Functional Group Stretches

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of a carbonyl (C=O) group, an amide (N-H) group, and a carbon-chlorine (C-Cl) bond, among others, can be confirmed by analyzing the spectrum.

Key functional group stretches for amides and related groups are well-documented. ucla.edu The carbonyl stretching vibration in amides typically appears in the region of 1690-1630 cm⁻¹. ucla.edu The N-H stretching of primary amides results in two bands in the 3500-3300 cm⁻¹ region. ucla.edu The C-Cl stretch is generally observed in the range of 850-550 cm⁻¹. libretexts.org Aromatic C-H stretching occurs around 3030 cm⁻¹, while C-H bending vibrations are seen at 860-680 cm⁻¹. ucla.edu

Interactive Table: Characteristic IR Absorptions for this compound Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Amide N-H Stretch | 3500 - 3300 (m) | Primary amides typically show two bands. ucla.edu |

| Aromatic C-H Stretch | ~3030 (v) | |

| Carbonyl (C=O) Stretch | 1690 - 1630 (s) | One of the strongest IR absorptions. ucla.edu |

| Aromatic C=C Bending | 1700 - 1500 (m,m) | |

| Aromatic C-H Bending | 860 - 680 (s) | |

| C-Cl Stretch | 850 - 550 (s) |

Intensity abbreviations: (s) - strong, (m) - medium, (v) - variable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Constants

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is influenced by factors such as electronegativity and magnetic anisotropy. organicchemistrydata.org For aromatic compounds, ring currents can significantly affect the chemical shifts of protons attached to the ring. ucl.ac.uk

In a typical ¹H-NMR spectrum of a substituted benzamide, the aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the amide group (-CONH₂) often appear as a broad singlet. The protons of the chloroacetyl group (-COCH₂Cl) would be expected to appear as a singlet in a specific region of the spectrum. The integration of these signals corresponds to the number of protons of each type. ubc.ca

Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton chemical shifts, making it possible to distinguish between different carbon atoms in a molecule. oregonstate.edu

The carbonyl carbon of the amide and the chloroacetyl group will have distinct chemical shifts, typically in the downfield region of the spectrum (around 160-180 ppm). The aromatic carbons will also show a range of chemical shifts depending on their position relative to the substituents on the benzene ring. wisc.edu The carbon atom attached to the chlorine will also have a characteristic chemical shift.

Interactive Table: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-Ar) | 110 - 150 |

| Methylene (CH₂) | 40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. chemguide.co.uk

Determination of Molecular Ion Peaks

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for amides include the loss of the amino group (-NH₂) to form a stable benzoyl cation. researchgate.net Further fragmentation of the benzoyl cation can lead to the formation of a phenyl cation. researchgate.net The chloroacetyl group can also undergo fragmentation, for instance, by losing a chlorine radical or a chloromethyl radical. libretexts.org

Elucidation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for structural elucidation, where a molecule is ionized and breaks apart into characteristic fragments. wikipedia.orgchemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, electron impact ionization would first generate a molecular ion (M⁺). Due to the presence of a chlorine atom, the molecular ion peak would appear as a distinctive pair of peaks (M⁺ and M+2) separated by two mass-to-charge (m/z) units, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The energetically unstable molecular ion undergoes fragmentation through predictable pathways. chemguide.co.uk Common fragmentation of aromatic amides involves the formation of a stable benzoyl cation. researchgate.netyoutube.com Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the chloroacetyl group is a common pathway for carbonyl compounds. libretexts.orglibretexts.org

Loss of functional groups: The molecule can lose neutral fragments such as the chloroacetyl group (•CH₂Cl), the entire amide side chain, or the benzamide group.

Characteristic Cations: The formation of the 4-chlorobenzoyl cation is a highly probable event due to its resonance stabilization. researchgate.net Subsequent loss of carbon monoxide (CO) from this cation can produce the 4-chlorophenyl cation. docbrown.info

A summary of expected key fragments is presented below.

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | [C₉H₈ClNO₂]⁺ | Molecular Ion |

| [M-Cl]⁺ | [C₉H₈NO₂]⁺ | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | [C₈H₆NO₂]⁺ | Loss of chloromethyl radical |

| [4-chlorobenzoyl cation] | [C₇H₄ClO]⁺ | Cleavage of the N-C bond of the amide |

| [4-chlorophenyl cation] | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation |

| [Benzoyl cation] | [C₇H₅O]⁺ | Loss of the entire chloroacetamido group |

| [Phenyl cation] | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

This table is generated based on established fragmentation principles for related chemical structures. chemguide.co.ukresearchgate.netyoutube.comdocbrown.info

Elemental Analysis (CHNS) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, providing stoichiometric verification of the compound's empirical formula. For this compound (C₉H₈ClNO₂), the analysis would focus on Carbon, Hydrogen, and Nitrogen (CHN), as sulfur is not present in the molecule. The theoretical values are calculated from the molecular formula and atomic masses of the constituent elements. Comparison of experimental results with these theoretical values confirms the elemental composition and purity of the synthesized compound. researchgate.net

| Element | Theoretical % |

| Carbon (C) | 54.70% |

| Hydrogen (H) | 4.08% |

| Nitrogen (N) | 7.09% |

| Chlorine (Cl) | 17.94% |

| Oxygen (O) | 16.19% |

Theoretical values are calculated based on the molecular formula C₉H₈ClNO₂ (Molecular Weight: 197.62 g/mol ). Experimental findings that closely match these percentages provide strong evidence for the compound's identity and stoichiometry. researchgate.net

Chromatographic and Spectrophotometric Methods for Purity and Identity

A suite of chromatographic and spectrophotometric methods is essential for assessing the purity of this compound and confirming its identity. These techniques separate the compound from potential impurities, starting materials, or by-products and quantify its presence.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and quantification. For aromatic amides like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netrsc.org This method utilizes a non-polar stationary phase and a polar mobile phase.

A typical RP-HPLC method for this compound would involve a C18 or a polar-embedded group (e.g., amide) stationary phase. sigmaaldrich.comnih.gov The polar-embedded phases can offer alternative selectivity and improved peak shape for polar analytes. sigmaaldrich.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or formate (B1220265) buffer) to ensure efficient separation. sielc.comsielc.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. sielc.com

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane) or RP-Amide | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Water or Methanol / Water (often with acid modifier like formic or phosphoric acid) | Elution of the analyte from the column |

| Detection | UV Spectrophotometry (e.g., at λmax) | Quantification and detection of the analyte |

| Mode | Gradient or Isocratic Elution | To achieve optimal separation of components |

This table outlines a general HPLC methodology for the analysis of aromatic amides. sigmaaldrich.comsielc.com

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.net While the direct analysis of this compound might be possible, derivatization is often employed for related compounds to improve volatility and chromatographic performance. daneshyari.comnih.gov For instance, reactive chloroacetyl groups can be derivatized to form more stable and volatile products prior to GC analysis. daneshyari.comnih.gov

In a GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. mdpi.com The mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for each separated component, allowing for unambiguous identification. researchgate.net This makes GC-MS an excellent tool for both purity assessment and structural confirmation.

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in an electric field applied across a narrow capillary. nih.gov It is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a sustainable alternative to HPLC. nih.gov CZE is well-suited for the analysis of small molecules, including various amide and benzamide derivatives. researchgate.netmdpi.com

For the analysis of this compound, a CZE method would involve dissolving the sample in a background electrolyte (BGE) and applying a high voltage. The migration time of the compound would be characteristic of its identity. The method can be optimized by adjusting the pH and composition of the BGE. researchgate.netresearchgate.net Coupling CZE with mass spectrometry (CZE-MS) further enhances its power by providing mass information for unequivocal peak identification. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions within the benzene ring and carbonyl group. rsc.orgnist.gov

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would be expected to show strong absorption in the UV region. The position (λmax) and intensity (molar absorptivity) of the absorption maxima are characteristic of the compound's chromophoric system. aps.org While the spectrum of the specific title compound is not widely published, data from structurally similar compounds like benzamide and substituted benzenes indicate expected absorption bands. nist.govnist.gov For example, benzamide itself shows absorption maxima that can be analyzed to understand its electronic structure. nist.gov The presence of the chloroacetyl and benzamide moieties will influence the exact position of these absorption bands. rsc.orgreddit.com

| Compound Family | Typical Absorption Region (nm) | Associated Electronic Transition |

| Substituted Benzenes | 220 - 300 nm | π → π |

| Aromatic Amides | ~225 nm and ~270 nm | π → π (Benzene Ring), n → π* (Carbonyl) |

This table provides a general overview of UV-Vis absorption characteristics for related compound classes. rsc.orgnist.govaps.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvatochromic Studies and Solvent Effects on Absorption Maxima

No published studies were found detailing the solvatochromic behavior of this compound. Data on its absorption maxima in various solvents is not available.

Application of Linear Solvation Energy Relationships (LSER)

As no solvatochromic data is available, an analysis using Linear Solvation Energy Relationships (LSER), such as the Kamlet-Taft equation, cannot be performed for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

A published crystal structure for this compound could not be located.

Determination of Molecular Conformation and Torsion Angles

Without crystallographic data, the specific molecular conformation and torsion angles of this compound in the solid state remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

An analysis of the hydrogen bonding networks and other intermolecular interactions is not possible without experimental crystallographic data for this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone techniques in computational drug design. They allow for the prediction of how a ligand, such as 4-(2-Chloroacetyl)benzamide, might bind to a protein target, a critical step in assessing its potential as a therapeutic agent. These simulations provide a static picture of the preferred binding orientation and the key interactions that stabilize the ligand-protein complex. The process typically involves generating a 3D structure of the ligand and docking it into the binding site of a target protein, with the resulting poses ranked by a scoring function. mdpi.com

Molecular docking studies on benzamide (B126) derivatives reveal common interaction patterns that are likely relevant for this compound. These compounds often engage in a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues within the active site of target enzymes. nih.govresearchgate.net

For instance, in studies of benzamide derivatives targeting enzymes like α-glucosidase, key interactions frequently involve hydrogen bonding with polar residues. nih.govresearchgate.net Research on other complex benzamides designed as inhibitors for targets like human carbonic anhydrase IX has shown stable hydrophilic and hydrophobic interactions within the active site, with specific residues such as Gln92, Thr200, Asn66, and His68 being crucial for binding. rsc.org The benzamide moiety itself is a versatile scaffold; the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. The chloroacetyl group introduces both a potential reactive site and additional points for van der Waals and electrostatic interactions.

| Target Protein | Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| α-Glucosidase | Not specified | Hydrogen bonding, Electrostatic, Hydrophobic | Nitrobenzamide derivatives nih.govresearchgate.net |

| Human Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | Hydrogen bonding, Hydrophobic | Triazole benzene (B151609) sulfonamides rsc.org |

| β-Tubulin (Colchicine Site) | Cys239 | Covalent Modification | Benzamide anti-cancer agents nih.gov |

| Dipeptidyl Peptidase-IV (DPP-4) | S2' site residues | Non-covalent | Benzamide fragments nih.gov |

Following molecular docking, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently employed to refine the prediction of binding affinities. nih.gov This technique calculates the binding free energy by combining molecular mechanics energies with continuum solvation models, offering a more accurate estimate than docking scores alone. nih.govschrodinger.com The calculated binding energy (ΔG_bind) is a sum of contributions from van der Waals forces, electrostatic interactions, and solvation energies. A more negative ΔG_bind value suggests stronger binding. schrodinger.com

For various benzamide derivatives, MM/GBSA calculations have been used to corroborate docking results and rank compounds based on their predicted affinity. rsc.org The analysis can decompose the total binding energy into contributions from different energy terms, providing insight into the driving forces of the interaction. researchgate.net For example, studies on diverse enzyme inhibitors have shown that electrostatic and van der Waals interactions are often the major contributors to the total binding energy. researchgate.net While absolute binding energies from MM/GBSA may not perfectly match experimental values, they are highly effective for ranking congeneric series of ligands and understanding relative binding strengths. schrodinger.com

| Compound Class | Target | Method | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Phelligridin-I | Lassa Virus Nucleoprotein | Molecular Docking | -10.75 researchgate.net |

| CRT0066101 | PKD1 | MM-GBSA | -59.84 researchgate.net |

| Triazole Benzene Sulfonamide (Compound 27) | Human Carbonic Anhydrase IX | Molecular Docking | -9.2 rsc.org |

| Various Sulfonamides | Carbonic Anhydrase II | MM/GBSA | Moderate correlation with experimental data (R² = 0.55) nih.gov |

The effectiveness of a ligand is intrinsically linked to the characteristics of the binding pocket it occupies. Computational tools can identify and characterize these pockets, even in the absence of a known ligand. nih.gov For benzamide-based molecules, various binding pockets have been explored. A notable example is the colchicine (B1669291) binding site on β-tubulin, which has been identified as the target for certain benzamide anti-cancer compounds that act via covalent modification of a cysteine residue. nih.gov In other cases, such as with Dipeptidyl Peptidase-IV (DPP-4) inhibitors, benzamide fragments have been specifically designed to target and occupy the S2' subsite of the enzyme's active site. nih.gov The shape, size, and physicochemical properties of these pockets dictate the structural requirements for high-affinity binding, guiding the optimization of lead compounds like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and properties. These methods can be used to predict molecular geometries, conformational preferences, and spectroscopic data from first principles.

For example, studies on related chloro-substituted benzamides have determined the dihedral angles between the planar amide group and the adjacent phenyl rings. nih.gov In one case, the amide N-C=O plane was found to make dihedral angles of 31.53° and 36.23° with the two phenyl rings. nih.gov For this compound, DFT would likely show a relatively planar benzamide core, with the primary conformational flexibility arising from the rotation around the C-C and C-N bonds of the chloroacetyl group. The electron-withdrawing nature of the chloroacetyl moiety can also influence the electronic distribution and geometry of the benzamide ring.

| Compound | Parameter | Value (°) |

|---|---|---|

| 4-Chloro-N-(2-chloro-phenyl)benzamide nih.gov | Dihedral Angle (Amide Plane to 4-chlorophenyl Ring) | 31.53 |

| Dihedral Angle (Amide Plane to 2-chlorophenyl Ring) | 36.23 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. In the context of this compound and its analogs, QSAR studies are pivotal in identifying the key structural features that dictate their therapeutic effects and in guiding the design of new, more potent derivatives.

Elucidation of Structural Features Governing Biological Activity

The biological activity of benzamide derivatives, a class to which this compound belongs, is intrinsically linked to their chemical structure. The nature and position of substituents on the phenyl ring, as well as the characteristics of the amide group, play a crucial role in their interactions with biological targets.

Key structural components influencing activity include:

The Chloroacetyl Group: The reactive chloroacetyl moiety is a significant feature. The chlorine atom acts as a leaving group, enabling potential covalent interactions with nucleophilic residues in the active sites of target enzymes. This electrophilic character is often crucial for the inhibitory mechanism of this class of compounds.

The Benzamide Core: The central benzamide structure serves as a scaffold. The aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein. The amide linkage provides hydrogen bonding donor and acceptor sites, which are critical for anchoring the molecule within a binding pocket. researchgate.net

Substituents on the Phenyl Ring: The addition of different functional groups to the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents in the para-position of the phenyl ring, such as chloro or fluoro groups, can enhance biological activity due to increased lipophilicity, which may facilitate passage through cellular membranes. nih.gov In other series of benzamide derivatives, the presence of both electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on a phenyl ring has been found to significantly influence inhibitory activity against certain enzymes. nih.gov The spatial arrangement and electronic nature of these substituents are critical in determining the binding affinity and selectivity of the compounds. nih.govnih.gov

QSAR models have demonstrated that descriptors related to electrostatic potentials, such as the negative electrostatic potential around oxygen and nitrogen atoms, can have a direct effect on the antibacterial activity of related chloroaryloxyalkyl imidazole (B134444) and benzimidazole (B57391) derivatives. nih.gov This highlights the importance of the electronic landscape of the molecule in its interaction with biological targets.

Development of Predictive Models for Analog Design

QSAR modeling provides a rational framework for the design of new analogs of this compound with improved biological profiles. By correlating various physicochemical and structural descriptors with observed biological activity, predictive models can be developed.

These models often employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms. The goal is to create a mathematical equation that can forecast the activity of novel, unsynthesized compounds. For example, a QSAR study on a series of antibacterial compounds found a three-parametric equation that successfully correlated the logarithm of the minimum inhibitory concentration (logMIC) with descriptors like HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov

The development of such predictive models involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building and Validation: Statistical methods are used to build a QSAR model that best describes the relationship between the descriptors and the biological activity. The model's predictive power is then rigorously validated using internal and external test sets of compounds.

Successful QSAR models can significantly streamline the drug discovery process. They allow medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources. For instance, based on QSAR insights, new benzamide derivatives can be designed with optimized substituents to enhance their interaction with a specific target, such as the hedgehog signaling pathway or various enzymes. nih.gov

Table 1: Key Molecular Moieties and Their Influence on Biological Activity

| Structural Feature | Primary Role in Biological Activity | Type of Interaction | Reference |

|---|---|---|---|

| Chloroacetyl Group | Acts as an electrophilic warhead, enabling covalent modification of target enzymes. | Covalent bonding with nucleophilic residues (e.g., cysteine, serine). | researchgate.net |

| Benzamide Scaffold | Provides the core structure for molecular recognition and binding. | Hydrogen bonding (amide group), π-π stacking, and hydrophobic interactions (phenyl ring). | researchgate.net |

| Ring Substituents (e.g., halogens, alkyl, nitro groups) | Modulates lipophilicity, electronic properties, and steric fit to optimize binding affinity and selectivity. | Van der Waals forces, dipole-dipole interactions, hydrophobic interactions. | nih.govnih.gov |

Theoretical Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET, Lipinski's Rule of Five)

In addition to predicting biological activity, computational methods are extensively used to forecast the pharmacokinetic properties of drug candidates. These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for assessing a compound's potential to become a viable drug.

Assessment of Theoretical Permeability and Distribution Characteristics

The permeability and distribution of a drug molecule are key determinants of its oral bioavailability and its ability to reach the target site in the body. Computational tools are frequently used to predict these properties for compounds like this compound and its analogs.

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the likelihood of a compound having good oral absorption and permeation. drugbank.comacs.orgtiu.edu.iq The rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). drugbank.comtiu.edu.iq

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). drugbank.comtiu.edu.iq

A molecular mass of less than 500 daltons. drugbank.comtiu.edu.iq

An octanol-water partition coefficient (log P) not greater than 5. drugbank.comtiu.edu.iq

Compounds that comply with these rules are more likely to have favorable absorption and permeation properties. While not a strict rule, it serves as an excellent filter in the early stages of drug discovery. acs.org Studies on various series of benzamide derivatives often include in silico ADMET predictions, where compliance with Lipinski's rule is a key checkpoint. nih.govrsc.org

Beyond Lipinski's rule, other parameters are also calculated to predict permeability and distribution. These include:

Topological Polar Surface Area (TPSA): This metric is used to predict the transport properties of drugs. A lower TPSA is generally associated with better permeability across cell membranes.

Aqueous Solubility (logS): Adequate solubility is necessary for a drug to be absorbed from the gastrointestinal tract.

Number of Rotatable Bonds: A higher number of rotatable bonds can negatively impact bioavailability.

Blood-Brain Barrier (BBB) Penetration: Predictions can indicate whether a compound is likely to cross the BBB, which is a critical factor for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

For example, in silico analysis of certain benzamide derivatives has shown good predicted human intestinal absorption values (ranging from 93.10% to 95.93%) and strong plasma protein binding capacity (95.75%–100%), suggesting favorable distribution characteristics. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Representative Benzamide Structure

| Parameter | Definition | Favorable Range for Oral Bioavailability | Reference |

|---|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | < 500 Da | drugbank.comtiu.edu.iq |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ≤ 5 | drugbank.comtiu.edu.iq |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 | drugbank.comtiu.edu.iq |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 | drugbank.comtiu.edu.iq |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | ≤ 140 Ų | researchgate.net |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | High (>80%) | nih.gov |

Role of 4 2 Chloroacetyl Benzamide As a Chemical Intermediate in Advanced Synthesis

Key Building Block for More Complex Organic Molecules

The utility of 4-(2-Chloroacetyl)benzamide as a foundational component stems from the distinct reactivity of its functional groups. The chloroacetyl tail is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a diverse range of substituents by reacting it with various nucleophiles such as amines, thiols, and alcohols. The benzamide (B126) portion, on the other hand, can undergo its own set of chemical transformations or act as a stable scaffold upon which molecular complexity is built.

This dual reactivity is instrumental in its role as a key building block. For instance, the chloroacetyl group can be displaced to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, which are fundamental linkages in many organic molecules. This reactivity is analogous to that of other chloroacetamide derivatives, which are known to be valuable intermediates in the synthesis of more elaborate compounds. The synthesis of novel benzamide derivatives often involves the use of such intermediates to construct compounds with desired biological activities or material properties. mdpi.com

Research has demonstrated the use of related structures, such as 4-(2-chloroacetamido) benzoic acid, in the synthesis of complex heterocyclic systems like quinoxaline-2(1H)-one derivatives. researchgate.net In these syntheses, the chloroacetyl group serves as a handle to link the benzamide core to other molecular fragments. researchgate.net This approach highlights the strategic importance of the chloroacetylbenzamide framework in assembling intricate molecular architectures that would be challenging to create through other synthetic routes. The ability to participate in various chemical reactions makes it a valuable building block in organic synthesis. researchgate.net

The following table provides examples of reaction types where this compound can serve as a key building block:

| Reaction Type | Reacting Nucleophile | Resulting Linkage | Significance |

|---|---|---|---|

| N-Alkylation | Primary/Secondary Amines | C-N Bond | Formation of substituted aminoacetamides, key in many bioactive molecules. |

| Thioetherification | Thiols | C-S Bond | Synthesis of sulfur-containing compounds with applications in materials and medicinal chemistry. |

| Esterification | Carboxylic Acids | C-O Bond (Ester) | Creation of ester derivatives with varied properties. |

| Williamson Ether Synthesis | Alcohols/Phenols | C-O Bond (Ether) | Formation of ether-linked structures. |

Strategic Precursor in Medicinal Chemistry Programs

In the realm of drug discovery and development, this compound has emerged as a strategic precursor for the synthesis of novel therapeutic agents. ontosight.ai Its structure contains key pharmacophoric elements and a reactive handle for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. researchgate.netontosight.ainih.gov The benzamide scaffold itself is a well-established feature in a multitude of approved drugs and clinical candidates, recognized for its ability to engage in favorable interactions with biological targets. nih.govnih.gov

The chloroacetyl group provides a site for the covalent modification of target proteins, a mechanism of action for certain classes of enzyme inhibitors. This reactive functionality can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition. This targeted covalent inhibition strategy can offer advantages in terms of potency and duration of action.

Furthermore, the modular nature of this compound allows for the systematic exploration of chemical space. The benzamide ring and the terminal amide can be substituted to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability, while the chloroacetyl group enables the attachment of various recognition elements to target specific biological macromolecules.

The process of lead optimization in drug discovery involves iteratively modifying a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. This compound serves as an excellent scaffold for such derivatization efforts. ontosight.ai By reacting the chloroacetyl group with a library of diverse amines, thiols, or other nucleophiles, chemists can rapidly generate a series of analogues with varied substituents.

This approach allows for the systematic probing of the structure-activity relationship (SAR), which is crucial for understanding how chemical structure relates to biological activity. nih.gov For example, in the development of kinase inhibitors, the benzamide core might provide the essential hydrogen bonding interactions with the hinge region of the kinase, while the substituents introduced via the chloroacetyl group can be optimized to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. nih.gov The lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold has been reported to identify potent and selective TYK2 inhibitors. nih.gov

The following table illustrates a hypothetical scaffold derivatization strategy starting from this compound for lead optimization:

| Scaffold | Reactant (R-NH2) | Resulting Derivative | Potential Therapeutic Target |

|---|---|---|---|

| This compound | Cyclopropylamine | 4-(2-(Cyclopropylamino)acetyl)benzamide | Enzyme Inhibitors |

| This compound | Morpholine | 4-(2-Morpholinoacetyl)benzamide | GPCR Modulators |

| This compound | Aniline (B41778) | 4-(2-(Phenylamino)acetyl)benzamide | Anticancer Agents |

Applications in the Synthesis of Specialty Chemicals and Functional Materials

Beyond its role in medicinal chemistry, this compound is a valuable intermediate in the synthesis of specialty chemicals and functional materials. researchgate.netontosight.ainih.gov Its ability to participate in a variety of chemical transformations makes it a versatile building block for creating molecules with specific desired properties, such as thermal stability, optical activity, or electronic conductivity. ontosight.ai

In the field of materials science, benzamide-containing polymers and oligomers have been investigated for their unique characteristics, including their potential for forming ordered structures through hydrogen bonding. The reactive chloroacetyl group of this compound can be utilized as a point of polymerization or as a site for grafting onto polymer backbones to modify their surface properties.

For instance, it can be used to synthesize custom ligands for metal catalysis or to create functional dyes and pigments. The introduction of the benzamide moiety can impart specific solubility or binding properties to the final material. The versatility of this intermediate allows for the tailoring of molecular structures to meet the demands of a wide range of applications in the chemical industry.

Biological Activities and Mechanistic Research Excluding Clinical Efficacy and Safety Profiles

Enzyme Inhibition and Protein Interaction Mechanisms

The chloroacetyl moiety is a key structural feature that dictates the primary mechanism of action for this class of compounds. It functions as a reactive electrophile, enabling interactions with biological targets.

The primary mechanism by which 4-(2-chloroacetyl)benzamide and its derivatives exert their biological effects is through covalent modification of proteins. The chloroacetyl group is an electrophilic moiety that readily reacts with nucleophilic amino acid residues on protein surfaces. nih.gov This interaction leads to the formation of a stable, irreversible covalent bond between the compound and the protein target.

This acylating capability is a critical aspect of its function, allowing it to act as a mechanism-based inhibitor. The formation of this covalent bond can induce conformational changes in the protein, ultimately altering its function and modulating its biological activity. nih.gov

Research into derivatives of the benzamide (B126) scaffold has identified several specific enzyme targets. These studies highlight the diverse inhibitory potential of this class of compounds.

Monoamine Oxidase-B (MAO-B): Analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent inhibitors of MAO-B. nih.gov